molecular formula C13H9BrN2O2S B278771 N-(2-bromophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-bromophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No. B278771
M. Wt: 337.19 g/mol
InChI Key: MYVTVTBNHNVAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMB and is a benzothiazole derivative.

Mechanism of Action

The mechanism of action of BMB is not fully understood. However, it is believed that BMB exerts its biological activity by inhibiting various enzymes and signaling pathways. BMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
BMB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BMB has also been shown to exhibit antibacterial and antifungal properties. Additionally, BMB has been shown to exhibit fluorescent properties, making it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMB is its versatility. BMB can be used in various fields such as medicinal chemistry, material science, and analytical chemistry. Additionally, BMB is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of BMB is its potential toxicity. Further studies are needed to determine the safety of BMB for use in humans.

Future Directions

There are several future directions for the study of BMB. One potential direction is the development of BMB-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the development of BMB-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of BMB for use in humans.

Synthesis Methods

The synthesis of BMB involves the reaction of 2-bromophenylamine with 2-mercaptobenzothiazole in the presence of an oxidizing agent such as hydrogen peroxide. The resulting compound is then purified through recrystallization to obtain pure BMB.

Scientific Research Applications

BMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BMB has been shown to exhibit anticancer, antibacterial, and antifungal properties. In material science, BMB has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, BMB has been used as a reagent for the determination of various compounds.

properties

Product Name

N-(2-bromophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

N-(2-bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H9BrN2O2S/c14-10-6-2-3-7-11(10)15-13-9-5-1-4-8-12(9)19(17,18)16-13/h1-8H,(H,15,16)

InChI Key

MYVTVTBNHNVAOX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3Br

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.